
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBP is a sulfonamide derivative of piperazine that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide is not well understood. However, studies have shown that 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide may exert its biological activities through the inhibition of enzymes, such as carbonic anhydrase. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide can inhibit the growth of cancer cells and fungi. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been shown to exhibit antibacterial activity against various bacterial strains. In addition, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. However, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide. One direction is the development of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide derivatives with improved biological activities and physicochemical properties. Another direction is the study of the mechanism of action of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide, which may provide insights into its biological activities. Furthermore, the potential applications of 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide in various fields, including medicinal chemistry, materials science, and environmental science, warrant further investigation.
Méthodes De Synthèse
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide can be synthesized using different methods, including the reaction of 4-tert-butylbenzoyl chloride with piperazine followed by the reaction with sulfonamide. Another method involves the reaction of 4-tert-butylbenzoyl isocyanate with piperazine followed by the reaction with sulfonamide. Both methods produce 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide as a white crystalline solid with a melting point of 220-222°C.
Applications De Recherche Scientifique
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in various physiological processes. In materials science, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been used as a photo-initiator in the synthesis of polymers. In environmental science, 4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide has been studied as a potential water treatment agent due to its ability to adsorb heavy metal ions.
Propriétés
IUPAC Name |
4-(4-tert-butylbenzoyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2,3)13-6-4-12(5-7-13)14(19)17-8-10-18(11-9-17)22(16,20)21/h4-7H,8-11H2,1-3H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZZMXCJCUNYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylbenzoyl)piperazine-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
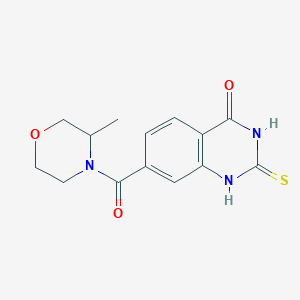
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
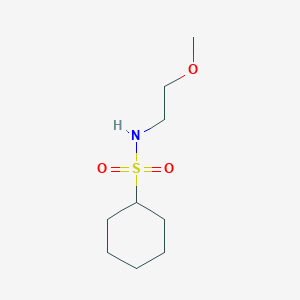
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)
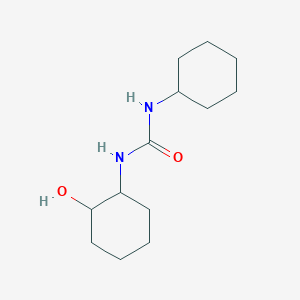
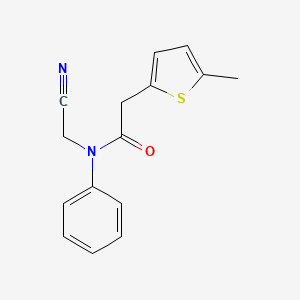
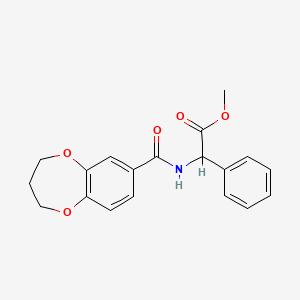


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)